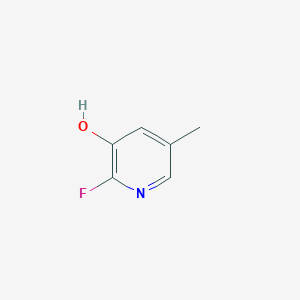

2-Fluoro-5-methylpyridin-3-ol

Description

BenchChem offers high-quality 2-Fluoro-5-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGARNFBBEGRKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739538 | |

| Record name | 2-Fluoro-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184172-53-9 | |

| Record name | 2-Fluoro-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Novel Synthesis Strategies for 2-Fluoro-5-methylpyridin-3-ol: A Technical Guide for Advancing Drug Discovery

Introduction: The Significance of Fluorinated Pyridinols in Medicinal Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Specifically, fluorinated pyridinol moieties are privileged structures found in a range of biologically active compounds. 2-Fluoro-5-methylpyridin-3-ol, the subject of this guide, represents a key building block for the synthesis of novel therapeutics. This document provides an in-depth exploration of innovative and efficient synthetic methodologies for its preparation, designed to empower researchers and professionals in drug development with actionable insights and robust protocols.

Strategic Approaches to the Synthesis of 2-Fluoro-5-methylpyridin-3-ol

The synthesis of 2-Fluoro-5-methylpyridin-3-ol presents a unique set of challenges, primarily centered around the regioselective introduction of both the fluorine and hydroxyl groups onto the pyridine ring. This guide will detail two primary strategic pathways:

-

Late-Stage Fluorination of a Pre-functionalized Pyridinol Intermediate: This approach focuses on first constructing the 5-methylpyridin-3-ol core and subsequently introducing the fluorine atom at the C2 position.

-

Construction of the Pyridinol Ring from Fluorinated Precursors: This strategy involves utilizing a commercially available or readily synthesized fluorinated pyridine derivative as a starting material, followed by the introduction of the hydroxyl group.

Each of these strategies offers distinct advantages and disadvantages in terms of step economy, scalability, and the availability of starting materials.

Pathway 1: Late-Stage C-H Fluorination

This pathway commences with the synthesis of 5-methylpyridin-3-ol, a readily accessible intermediate, followed by a regioselective C-H fluorination. This approach is particularly attractive for its potential to leverage advanced fluorination technologies on a more complex scaffold.

Workflow for Late-Stage Fluorination

Caption: Workflow for the late-stage fluorination approach.

Experimental Protocol: Synthesis of 5-Methylpyridin-3-ol

A common route to 5-methylpyridin-3-ol involves the diazotization of 5-methylpyridin-3-amine followed by hydrolysis.

-

Diazotization: To a stirred solution of 5-methylpyridin-3-amine (1 eq.) in 10% aqueous sulfuric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C.

-

Hydrolysis: The reaction mixture is then slowly warmed to 80-90 °C and stirred until nitrogen evolution ceases (typically 1-2 hours).

-

Work-up and Purification: The solution is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Regioselective C-H Fluorination

The direct C-H fluorination of pyridines can be achieved using modern electrophilic fluorinating agents. Reagents such as Selectfluor™ are often employed for this transformation.

-

Reaction Setup: In a reaction vessel inert to the fluorinating agent, 5-methylpyridin-3-ol (1 eq.) is dissolved in a suitable solvent (e.g., acetonitrile).

-

Fluorination: Selectfluor™ (1.1-1.5 eq.) is added portion-wise to the stirred solution at room temperature. The reaction progress is monitored by TLC or LC-MS.

-

Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The final product, 2-Fluoro-5-methylpyridin-3-ol, is purified by flash column chromatography.

Pathway 2: Synthesis from a Fluorinated Pyridine Precursor

This alternative strategy begins with a commercially available or readily synthesized fluorinated pyridine, such as 2-fluoro-5-methylpyridine, and introduces the hydroxyl group in a subsequent step. This approach can be advantageous if the starting fluorinated material is readily accessible.

Workflow for Synthesis from a Fluorinated Precursor

Caption: Workflow for synthesis from a fluorinated precursor.

Experimental Protocol: Synthesis of 2-Fluoro-5-methylpyridine

A common method for the synthesis of 2-fluoro-5-methylpyridine is the Balz-Schiemann reaction starting from 2-amino-5-methylpyridine.[3]

-

Diazotization: 2-Amino-5-methylpyridine (1 eq.) is dissolved in a 50% aqueous solution of fluoboric acid at -10 °C.[3] A solution of sodium nitrite (1.3 eq.) in water is added dropwise, ensuring the temperature remains below 0 °C.[3]

-

Thermal Decomposition: The reaction mixture is stirred at 0 °C for 30 minutes and then warmed to 50 °C for an additional 30 minutes to facilitate the decomposition of the diazonium salt.[3]

-

Work-up and Purification: After cooling, the reaction is neutralized with a saturated aqueous sodium carbonate solution and extracted with dichloromethane.[3] The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on alumina to yield 2-fluoro-5-methylpyridine as a yellow oil.[3]

Experimental Protocol: Borylation and Oxidation

The introduction of the hydroxyl group at the C3 position can be achieved through a directed ortho-metalation/borylation/oxidation sequence.

-

Directed Ortho-metalation and Borylation: A solution of 2-fluoro-5-methylpyridine (1 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF is added dropwise. After stirring for 1 hour at -78 °C, triisopropyl borate (1.2 eq.) is added, and the reaction is allowed to warm slowly to room temperature.

-

Hydrolysis: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product, 2-fluoro-5-methylpyridine-3-boronic acid, is extracted with an organic solvent.

-

Oxidation: The crude boronic acid is dissolved in a mixture of THF and water. Sodium hydroxide (2 eq.) is added, followed by the dropwise addition of 30% hydrogen peroxide (2 eq.) at 0 °C. The reaction is stirred at room temperature until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway 1: Late-Stage Fluorination | Pathway 2: From Fluorinated Precursor |

| Starting Material Availability | 5-Methylpyridin-3-amine is commercially available. | 2-Fluoro-5-methylpyridine can be synthesized or is commercially available. |

| Key Transformation | Regioselective C-H fluorination. | Directed ortho-metalation and borylation. |

| Potential Challenges | Achieving high regioselectivity in the fluorination step; potential for over-fluorination. | Handling of pyrophoric reagents (LDA); potential for side reactions during metalation. |

| Scalability | May be limited by the cost and availability of specialized fluorinating agents. | Generally more amenable to large-scale synthesis. |

| Overall Yield | Dependent on the efficiency of the fluorination step. | Can be high with careful optimization of the metalation and oxidation steps. |

Conclusion and Future Perspectives

Both of the detailed synthetic strategies offer viable and robust methods for the preparation of 2-Fluoro-5-methylpyridin-3-ol. The choice of the optimal route will ultimately depend on the specific resources and expertise available within a given research setting. The late-stage fluorination approach offers an elegant solution with the potential for rapid analogue synthesis, while the pathway commencing from a fluorinated precursor provides a more classical and potentially more scalable route. As the demand for novel fluorinated building blocks continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key area of research in the field of drug discovery. The protocols and strategic insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

-

Synthesis of Ring‐Fluorinated Pyridines | Request PDF - ResearchGate. Available at: [Link]

-

New method for introducing fluorinated components into molecules - Universität Münster. Available at: [Link]

-

Synthesis of Functionalized 4-Fluoropyridazines | Request PDF - ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles - PMC - NIH. Available at: [Link]

-

Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ChemRxiv. Available at: [Link]

-

2-Fluoro-5-hydroxy-3-methylpyridine - AOBChem USA. Available at: [Link]

-

Preparation, Reactivity, and Applications of N -Fluoropyridinium Salts - ResearchGate. Available at: [Link]

-

N-Fluoropyridinium Salt Fluorination for Preparing Aryl Fluorides - ResearchGate. Available at: [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methylpyridin-3-ol

Abstract

This guide provides a comprehensive technical overview of the key spectroscopic characteristics of 2-Fluoro-5-methylpyridin-3-ol (C₆H₆FNO, Molecular Weight: 127.12 g/mol ). As a substituted pyridinol, this compound holds potential as a versatile building block in medicinal chemistry and materials science, where the interplay of its hydroxyl, methyl, and fluorine substituents can significantly influence molecular interactions and metabolic stability. This document synthesizes data from predictive models and analysis of analogous structures to present an in-depth interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to serve as a practical reference for its empirical analysis.

Molecular Structure and Electronic Profile

2-Fluoro-5-methylpyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with three key functional groups. Understanding the electronic influence of each substituent is fundamental to interpreting its spectral data.

-

Fluorine (at C2): As a highly electronegative atom, the fluorine exerts a strong electron-withdrawing inductive effect (-I), which will significantly deshield adjacent nuclei (C2, C3, H4). It also provides an active nucleus for ¹⁹F NMR and introduces characteristic C-F and H-F coupling constants.

-

Hydroxyl (at C3): The hydroxyl group is a strong π-electron-donating group (+M) and also has an inductive withdrawing effect (-I). Its primary influence is the strong deshielding of the attached carbon (C3) and its participation in hydrogen bonding, which is readily observable in IR spectroscopy.

-

Methyl (at C5): The methyl group is a weak electron-donating group (+I), which slightly shields nearby nuclei.

The combination of these groups creates a unique electronic environment that is reflected in the distinct spectroscopic fingerprint of the molecule.

Caption: Molecular structure of 2-Fluoro-5-methylpyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The analysis below is based on established principles of chemical shifts and coupling constants for substituted pyridines.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region, in addition to a broad hydroxyl proton signal.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | 7.0 - 7.3 | Doublet of doublets (dd) | ³J(H4-F2) ≈ 3-5 Hz, ⁴J(H4-H6) ≈ 2-3 Hz | Located ortho to the electron-donating methyl group but meta to the withdrawing fluorine. The splitting arises from coupling to the fluorine at C2 and the proton at C6. |

| H6 | 7.8 - 8.1 | Doublet (d) | ⁴J(H6-H4) ≈ 2-3 Hz | Located ortho to the nitrogen and fluorine, resulting in significant deshielding and a downfield shift. It exhibits a small four-bond coupling to H4. |

| CH₃ | 2.2 - 2.4 | Singlet (s) | N/A | Standard chemical shift for a methyl group attached to an aromatic ring. |

| OH | 5.0 - 9.0 | Broad singlet (br s) | N/A | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display six distinct signals. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JC-F).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JC-F, Hz) | Rationale |

| C2 | 158 - 162 | ¹J ≈ 230-250 Hz (d) | Directly bonded to fluorine, causing a large downfield shift and a characteristic large one-bond C-F coupling. |

| C3 | 145 - 150 | ²J ≈ 15-25 Hz (d) | Attached to the hydroxyl group, leading to a significant downfield shift. Also shows a two-bond coupling to fluorine. |

| C4 | 120 - 125 | ³J ≈ 3-5 Hz (d) | Standard aromatic carbon shift, influenced by adjacent C3-OH and C5-CH₃. Exhibits a three-bond coupling to fluorine. |

| C5 | 128 - 132 | ⁴J ≈ 1-3 Hz (d) | Attached to the methyl group. Minimal coupling to fluorine is expected. |

| C6 | 140 - 145 | ³J ≈ 7-10 Hz (d) | Deshielded due to its position adjacent to the ring nitrogen. Shows a three-bond coupling to fluorine. |

| CH₃ | 17 - 20 | N/A | Typical chemical shift for an aromatic methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule. The analysis relies on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Description |

| 3400 - 3100 | O-H stretch | Strong, Broad | The broadness of this peak is a definitive indicator of intermolecular hydrogen bonding due to the hydroxyl group. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Associated with the C-H bonds on the pyridine ring. |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium-Weak | Corresponds to the stretching vibrations of the methyl group. |

| 1600 - 1450 | C=C and C=N ring stretch | Strong-Medium | Multiple bands are expected in this region, characteristic of the pyridine ring's aromatic system. |

| 1250 - 1180 | C-O stretch (phenol) | Strong | Strong absorption typical for the stretching vibration of the aryl C-O bond. |

| 1100 - 1000 | C-F stretch | Strong | A strong, sharp absorption band indicating the presence of the carbon-fluorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The data presented is based on predictive models.[1]

-

Molecular Ion: In an Electron Ionization (EI) experiment, a molecular ion (M⁺˙) peak would be expected at m/z = 127. Under softer ionization conditions like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 128.05.[1]

-

Predicted Fragmentation Pathway: The molecular ion is expected to undergo fragmentation through pathways characteristic of phenols and pyridines, such as the loss of CO, HCN, or radicals.

Caption: Predicted key fragmentation pathways for 2-Fluoro-5-methylpyridin-3-ol.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

General Analytical Workflow

The process from sample receipt to final data interpretation follows a validated workflow to ensure scientific integrity.

Caption: General workflow for spectroscopic analysis.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoro-5-methylpyridin-3-ol and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal of the solvent.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set spectral width to ~16 ppm, centered at ~6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set spectral width to ~220 ppm, centered at ~110 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

Protocol for ATR-IR Data Acquisition

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance.

Protocol for Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol with 0.1% formic acid.

-

Chromatography:

-

Inject 1-5 µL of the sample solution into a Liquid Chromatography (LC) system equipped with a C18 reverse-phase column.

-

Run a gradient elution from high aqueous content to high organic content to elute the compound.

-

-

Mass Spectrometry:

-

Use an Electrospray Ionization (ESI) source in positive ion mode.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the target compound.

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte to obtain the mass-to-charge ratio of the molecular ion.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15509930, 2-Fluoro-5-methylpyridin-3-ol. Retrieved from [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Li, H., & Magill, A. M. (2013).

-

PubChemLite. (n.d.). 2-fluoro-5-methylpyridin-3-ol (C6H6FNO). Retrieved from [Link][1]

Sources

Physical and chemical properties of 2-Fluoro-5-methylpyridin-3-ol

A Predictive Technical Guide to 2-Fluoro-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Fluoro-5-methylpyridin-3-ol is a sparsely documented compound in publicly available scientific literature. This guide has been constructed through a predictive approach, synthesizing data from structurally analogous compounds and fundamental principles of organic chemistry. All properties and reaction protocols should be considered theoretical estimations, pending experimental validation.

Introduction: The Strategic Value of a Novel Pyridinol Scaffold

Substituted pyridines are cornerstone scaffolds in medicinal chemistry, valued for their ability to engage in hydrogen bonding and serve as bioisosteres for phenyl rings. The strategic introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine's high electronegativity can enhance metabolic stability by blocking sites of oxidation, modulate pKa to improve cell permeability, and increase binding affinity to target proteins.[3][4]

This guide provides a predictive analysis of 2-Fluoro-5-methylpyridin-3-ol, a novel scaffold combining the key features of a pyridin-3-ol with the strategic placement of fluorine and methyl substituents. We will explore its predicted structure, physicochemical properties, reactivity, and potential applications, offering a theoretical framework for researchers interested in synthesizing and exploring this promising molecule.

Molecular Structure and Predicted Properties

The structure of 2-Fluoro-5-methylpyridin-3-ol incorporates three key substituents on the pyridine core:

-

2-Fluoro Group: A strongly electron-withdrawing group that significantly activates the C-2 position for nucleophilic aromatic substitution (SNAr) and lowers the basicity of the ring nitrogen.[5][6]

-

3-Hydroxyl Group: This group introduces the potential for keto-enol tautomerism and acts as a hydrogen bond donor and acceptor.

-

5-Methyl Group: An electron-donating group that subtly influences the ring's electronics and lipophilicity.

Tautomerism: The Pyridinol-Pyridone Equilibrium

Like other hydroxypyridines, 2-Fluoro-5-methylpyridin-3-ol is expected to exist in equilibrium between its hydroxy (enol) form and its pyridone (keto/zwitterionic) tautomers.[7] The position of this equilibrium is highly sensitive to the solvent environment.[8] In non-polar solvents, the neutral hydroxypyridine form is likely favored, while polar, protic solvents like water can stabilize the more polar zwitterionic pyridone form through hydrogen bonding.[8][9]

Caption: A proposed multi-step synthesis workflow.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure for the SNAr reaction with an amine nucleophile, based on common methods for 2-fluoropyridines. [10][11] Objective: Synthesize 2-(benzylamino)-5-methylpyridin-3-ol.

Materials:

-

2-Fluoro-5-methylpyridin-3-ol (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel with magnetic stirrer and nitrogen inlet

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 2-Fluoro-5-methylpyridin-3-ol and anhydrous DMF. Stir until fully dissolved.

-

Addition of Reagents: Add benzylamine followed by potassium carbonate to the stirring solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure of the final product using NMR, MS, and IR spectroscopy.

Safety and Handling

Specific toxicity data for 2-Fluoro-5-methylpyridin-3-ol is not available. However, based on its structure, the following precautions are mandated:

-

General Handling: Handle the compound in a well-ventilated fume hood. [12]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12][13]* Reactivity Hazards: Fluorinated organic compounds can be highly reactive. Avoid contact with strong acids, bases, and oxidizing agents. [13]* Toxicity: Many fluorinated heterocyclic compounds can be toxic or act as metabolic inhibitors. Avoid inhalation, ingestion, and skin contact. [14][15]In case of exposure, flush the affected area with copious amounts of water and seek immediate medical attention. [14]* Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. [13]

Conclusion

2-Fluoro-5-methylpyridin-3-ol represents a promising, albeit underexplored, chemical scaffold. Its predicted properties—particularly the highly reactive 2-fluoro substituent poised for SNAr chemistry—make it an attractive building block for creating diverse molecular libraries. The strategic placement of fluorine offers medicinal chemists a tool to fine-tune drug properties, potentially enhancing metabolic stability and target affinity. [1][16]This predictive guide provides a foundational framework to encourage and inform the experimental synthesis and characterization of this novel compound, paving the way for its application in drug discovery and materials science.

References

- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- City Chemical LLC. (n.d.). The Chemistry of 2-Fluoropyridine: Properties, Purity, and Handling for Industrial Use. City Chemical LLC.

- Al-Mokadem, M. (n.d.).

- Kirk, K. L. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- Fengchen Group. (n.d.). Exploring 2-Fluoropyridine: Properties, Applications, and Manufacturing. Fengchen Group.

- Alchemist-chem. (n.d.).

- Bohl, M., et al. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Meanwell, N. A. (n.d.). Applications of Fluorine in Medicinal Chemistry.

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Begtrup, M., et al. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- ChemicalBook. (2025). 2-Fluoropyridine. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). 2-Fluoropyridine. PubChem.

- Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer.

- BOCSCI Inc. (2025). 2-Fluoropyridine: A Fundamental Intermediate in Organic Synthesis Reactions. BOCSCI Inc.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine. BenchChem.

- EvitaChem. (n.d.). 5-Fluoro-3-methylpyridin-2-OL. EvitaChem.

- Sigma-Aldrich. (n.d.). 2-Fluoropyridine. Sigma-Aldrich.

- Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines.

- BenchChem. (2025).

- ChemicalBook. (n.d.). 2-Fluoro-5-methylpyridine synthesis. ChemicalBook.

- BenchChem. (2025). A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers. BenchChem.

- Spinner, E., & Yeoh, G. B. (n.d.). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines. RSC Publishing.

- Yildirim, A., et al. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.

- Czernek, J., et al. (2020).

- Czernek, J., et al. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile.

- Al-Soufi, W., et al. (n.d.).

- Wikipedia. (n.d.). 2-Pyridone. Wikipedia.

- Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.

- WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology.

- Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids.

- ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism?.

- Sigma-Aldrich. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid. Sigma-Aldrich.

- ChemicalBook. (2025). 5-Methylpyridin-3-amine. ChemicalBook.

- BLD Pharm. (n.d.). 2-Fluoro-5-(5-methylpyridin-3-yl)-1,3,4-thiadiazole. BLD Pharm.

- Gutmann, B., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

- Frontier Specialty Chemicals. (n.d.). 2-Amino-5-fluoro-3-methylpyridine. Frontier Specialty Chemicals.

- Williams, R. (2022). pKa Data Compiled by R. Williams.

- Fluoropolymer Product Group. (2025). FPG Releases its Comprehensive Guide on Safe Handling of Fluoropolymer Resins. Fluoropolymer Product Group.

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- BLD Pharm. (n.d.). 6-Chloro-5-methylpyridin-3-ol. BLD Pharm.

- GRK Research Laboratories Pvt. Ltd. (n.d.). 3-Amino-5-methylpyridin-2-ol. IndiaMART.

- Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine.

- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

- ResearchGate. (2025). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.

- BLD Pharm. (n.d.). 5-Methylpyridin-3-ol hydrochloride. BLD Pharm.

- National Center for Biotechnology Information. (n.d.). 3-Methylpyridine. PubChem.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. innospk.com [innospk.com]

- 6. 2-Fluoropyridine | Properties, Uses, Safety, Supplier Information & CAS 372-48-5 [pipzine-chem.com]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 13. benchchem.com [benchchem.com]

- 14. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Pathways of 2-Fluoro-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's stability profile is not merely a regulatory formality but a cornerstone of successful pharmaceutical development. The intrinsic stability of an active pharmaceutical ingredient (API) dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the stability and potential degradation pathways of 2-Fluoro-5-methylpyridin-3-ol, a fluorinated pyridine derivative of interest in medicinal chemistry. The presence of a fluorine atom, a methyl group, and a hydroxyl group on the pyridine ring imparts a unique set of electronic and steric properties that influence its reactivity and degradation.[1]

For professionals in drug development, this document serves as a foundational resource for designing robust stability studies, identifying potential degradants, and developing stability-indicating analytical methods. By elucidating the chemical liabilities of 2-Fluoro-5-methylpyridin-3-ol, we can proactively address challenges in formulation and ensure the quality of the final drug product.

Physicochemical Properties and Intrinsic Stability

2-Fluoro-5-methylpyridin-3-ol is a colorless to pale yellow liquid or solid with moderate solubility in water, owing to the polar hydroxyl group.[1] The molecule's stability is generally considered to be fair under standard laboratory conditions; however, it is susceptible to decomposition under extreme pH or temperature conditions.[1] The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the pyridine ring, making it more reactive than its non-fluorinated analogs.[1]

| Property | Value/Description | Source |

| Molecular Formula | C₆H₆FNO | [1] |

| Molecular Weight | 127.12 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Moderate in water | [1] |

| Stability | Generally stable under standard conditions; sensitive to extreme pH and temperature | [1] |

Proposed Degradation Pathways

Based on the functional groups present in 2-Fluoro-5-methylpyridin-3-ol and established degradation mechanisms for related pyridine derivatives, several degradation pathways can be postulated. These pathways are critical for identifying potential degradants and understanding the molecule's behavior under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. For 2-Fluoro-5-methylpyridin-3-ol, hydrolysis could be significant under both acidic and basic conditions. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown extreme instability in alkaline mediums and lability in acidic mediums.[2]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the pyridine nitrogen would make the ring more electron-deficient and susceptible to nucleophilic attack by water. This could potentially lead to the displacement of the fluorine atom or other ring-opening reactions. Research on the acid-promoted hydrolysis of 2-fluoropyridine derivatives supports this susceptibility.[3]

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxyl group can be deprotonated to form a phenoxide-like species, which can influence the electronic distribution of the ring and potentially facilitate nucleophilic substitution or ring cleavage.

Oxidative Degradation

Oxidation is a critical degradation pathway, often initiated by atmospheric oxygen, peroxides, or metal ions. The pyridine ring and the hydroxyl group are both susceptible to oxidation.

-

Oxidation of the Hydroxyl Group: The pyridin-3-ol moiety can be oxidized to the corresponding pyridinone. The Parikh-Doering oxidation, for instance, utilizes a sulfur trioxide pyridine complex to oxidize alcohols to aldehydes and ketones.[4] While not a degradation pathway in the traditional sense, it highlights the reactivity of the hydroxyl group.

-

Oxidation of the Pyridine Ring: Strong oxidizing agents can lead to the formation of N-oxides. The oxidation of pyridine itself with peroxy acids is a known method for synthesizing pyridine-N-oxide.[5] The resulting N-oxide can have altered pharmacological and toxicological properties.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation. Fluorinated aromatic compounds are known to undergo photolysis.[6]

-

Photolytic Cleavage of the C-F Bond: The carbon-fluorine bond, while strong, can be cleaved under UV irradiation, leading to defluorination and the formation of fluoride ions.[6][7] Studies on fluorinated phenols have shown that photolysis rates are pH-dependent, with faster degradation observed at higher pH.[6]

-

Ring Condensation and Rearrangement: Photolysis can also induce ring condensation or other complex rearrangements, leading to a variety of photoproducts.[6]

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions. The thermal decomposition of 2-methylpyridine N-oxide has been shown to be temperature-dependent, with faster decomposition occurring at temperatures above 200°C.[8] For 2-Fluoro-5-methylpyridin-3-ol, thermal stress could lead to polymerization, ring cleavage, or other complex degradation pathways. The kinetics of thermal decomposition of pyridine have been studied, indicating that at high temperatures, a variety of products can be formed.[9]

Caption: Proposed degradation pathways for 2-Fluoro-5-methylpyridin-3-ol.

Experimental Protocols for Stability Studies

To experimentally investigate the stability of 2-Fluoro-5-methylpyridin-3-ol, a series of forced degradation studies should be conducted in accordance with ICH guidelines. These studies are designed to deliberately degrade the sample to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the likely degradation products of 2-Fluoro-5-methylpyridin-3-ol under various stress conditions.

Materials:

-

2-Fluoro-5-methylpyridin-3-ol

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a suitable detector (e.g., UV-Vis or MS)

-

Photostability chamber

-

Oven

Methodology:

-

Acidic Hydrolysis:

-

Dissolve a known amount of 2-Fluoro-5-methylpyridin-3-ol in 0.1 N HCl.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it, and dilute it with the mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

Dissolve a known amount of 2-Fluoro-5-methylpyridin-3-ol in 0.1 N NaOH.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it, and dilute it with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve a known amount of 2-Fluoro-5-methylpyridin-3-ol in a solution of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid 2-Fluoro-5-methylpyridin-3-ol in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of 2-Fluoro-5-methylpyridin-3-ol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Analyze the sample by HPLC at appropriate time intervals.

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Characterize the major degradation products using techniques such as LC-MS and NMR.

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies

The development of a robust, stability-indicating analytical method is paramount for accurately assessing the stability of 2-Fluoro-5-methylpyridin-3-ol and quantifying its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and powerful technique for stability testing. A reverse-phase HPLC method would be suitable for separating the polar parent compound from its potentially less polar or more polar degradants.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve good separation of all components. The use of a mobile phase compatible with mass spectrometry is advantageous for degradant identification.[10]

-

Detection: UV detection at the λmax of 2-Fluoro-5-methylpyridin-3-ol should be employed. A photodiode array (PDA) detector is beneficial for assessing peak purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a useful complementary technique, particularly for identifying volatile degradation products.[11] Derivatization may be necessary to improve the volatility of the parent compound and its degradants.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural elucidation of isolated degradation products. ¹⁹F NMR is particularly useful for tracking the fate of the fluorine atom during degradation.[6][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is essential for determining the elemental composition of degradation products, which is a critical step in their identification.

| Analytical Technique | Application in Stability Studies |

| HPLC-UV/PDA | Primary method for separation and quantification of the parent drug and degradation products. Peak purity assessment. |

| LC-MS/HRMS | Identification and structural elucidation of degradation products by providing accurate mass and fragmentation data. |

| GC-MS | Analysis of volatile degradation products. |

| NMR Spectroscopy | Definitive structural confirmation of isolated degradation products. |

| FTIR Spectroscopy | Identification of functional group changes in degradation products. |

Conclusion

This technical guide provides a comprehensive framework for understanding and investigating the stability of 2-Fluoro-5-methylpyridin-3-ol. The proposed degradation pathways—hydrolysis, oxidation, photolysis, and thermal degradation—are based on established chemical principles and data from related compounds. The outlined experimental protocols for forced degradation studies and the discussion of appropriate analytical methodologies offer a practical approach for researchers and drug development professionals to thoroughly characterize the stability of this molecule. A proactive and in-depth understanding of a drug candidate's stability is a critical component of a successful and efficient drug development program, ultimately ensuring the delivery of a safe, effective, and high-quality medicinal product to patients.

References

-

Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH. Available from: [Link]

-

Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Available from: [Link]

-

Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing. Available from: [Link]

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Available from: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available from: [Link]

-

NMR study of the acid-promoted hydrolysis of 2-fluoropyridine derivatives. ResearchGate. Available from: [Link]

-

Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. Available from: [Link]

-

The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. Available from: [Link]

-

ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

Degradation and Transformation of Organic Fluorine Compounds. Semantic Scholar. Available from: [Link]

-

Pyridine 1613. NIOSH - CDC. Available from: [Link]

-

Pyridine. OSHA. Available from: [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available from: [Link]

-

Degradation of Pyridines in the Environment. ResearchGate. Available from: [Link]

-

Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. Available from: [Link]

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available from: [Link]

-

Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. Available from: [Link]

-

Forced Degradation Studies. MedCrave online. Available from: [Link]

-

2-Fluoro-5-methylpyridine-4-boronicacidpinacolester. Cusabio. Available from: [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. The Pharmaceutical Scientist. Available from: [Link]

-

Parikh–Doering oxidation. Wikipedia. Available from: [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]

-

Pyridine-N-oxide. Wikipedia. Available from: [Link]

-

Pyridine N-oxide derivatives. Organic Chemistry Portal. Available from: [Link]

-

Thermal degradation steps and temperatures details. ResearchGate. Available from: [Link]

-

Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available from: [Link]

-

Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Available from: [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available from: [Link]

-

Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available from: [Link]

-

Kinetics of the Thermal Decomposition of Pyridine. WMU ScholarWorks. Available from: [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available from: [Link]

-

Nicotinic acid. Wikipedia. Available from: [Link]

-

2-Bromo-3-fluoro-5-methylpyridine. PubChem. Available from: [Link]

Sources

- 1. Buy 5-Fluoro-3-methylpyridin-2-OL (EVT-8903556) [evitachem.com]

- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 6. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 10. helixchrom.com [helixchrom.com]

- 11. benchchem.com [benchchem.com]

- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Solubility characteristics of 2-Fluoro-5-methylpyridin-3-ol in organic solvents

An In-depth Technical Guide to the Solubility Characteristics of 2-Fluoro-5-methylpyridin-3-ol in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Fluoro-5-methylpyridin-3-ol, a substituted pyridinol derivative with potential applications in medicinal chemistry and agrochemical synthesis. Lacking direct empirical data in public literature, this document establishes a robust theoretical framework based on first principles of physical organic chemistry and provides detailed, field-proven experimental protocols for the precise determination of its solubility in a range of common organic solvents. This work is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solution-phase behavior.

Introduction: The Critical Role of Solubility

2-Fluoro-5-methylpyridin-3-ol is a heterocyclic compound featuring a pyridine core, a scaffold prevalent in numerous FDA-approved drugs.[1] The strategic placement of fluoro, methyl, and hydroxyl substituents is intended to modulate its physicochemical and biological properties. Understanding the solubility of this molecule is not an academic exercise; it is a critical parameter that dictates its utility. In drug development, poor solubility can lead to low absorption and inadequate bioavailability, while in chemical synthesis, it can hinder reaction rates and complicate purification.[2] This guide bridges the gap between theoretical prediction and practical measurement, offering a complete workflow for characterizing this promising molecule.

Molecular Structure and Predicted Physicochemical Influence on Solubility

The solubility of a molecule is a direct consequence of its structure. The interplay of functional groups in 2-Fluoro-5-methylpyridin-3-ol creates a nuanced profile of polarity, hydrogen bonding potential, and lipophilicity.

-

Pyridine Core: The nitrogen atom in the pyridine ring is weakly basic and introduces a dipole moment, making the core more polar than its benzene analogue.[3][4] This nitrogen can act as a hydrogen bond acceptor.

-

Hydroxyl (-OH) Group: As a pyridin-3-ol, the hydroxyl group is phenolic in nature. It is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its affinity for protic solvents.[5]

-

Fluoro (-F) Group: Fluorine is the most electronegative element, and its substitution on the ring has profound electronic effects.[6] It increases the molecule's polarity and can act as a weak hydrogen bond acceptor. Critically, fluorine substitution can lower the pKa of nearby acidic or basic centers and is often used to block sites of metabolic oxidation, enhancing pharmacokinetic properties.[7][8]

-

Methyl (-CH₃) Group: This alkyl group is nonpolar and contributes to the molecule's lipophilicity (fat-solubility). Its presence slightly increases the molecular weight and steric bulk.

These features suggest that 2-Fluoro-5-methylpyridin-3-ol is an amphiphilic molecule with significant polar character. Its behavior in solution will be dictated by the balance between the hydrophilic hydroxyl group and pyridine nitrogen versus the more lipophilic methyl-substituted aromatic ring.

| Feature | Type | Predicted Impact on Solubility |

| Pyridine Ring | Polar, Aromatic, H-Bond Acceptor | Enhances solubility in polar solvents. |

| Hydroxyl Group | Polar, H-Bond Donor & Acceptor | Strongly promotes solubility in polar protic solvents (e.g., alcohols). |

| Fluoro Group | Polar, H-Bond Acceptor | Increases polarity; enhances interactions with polar solvents. |

| Methyl Group | Nonpolar (Lipophilic) | Promotes solubility in nonpolar solvents; slightly reduces aqueous solubility. |

Theoretical Solubility Profile Across Solvent Classes

Based on the principle of similia similibus solvuntur ("like dissolves like"), we can predict the solubility of 2-Fluoro-5-methylpyridin-3-ol in representative organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. These solvents can engage in strong hydrogen bonding with both the hydroxyl group (as donor and acceptor) and the pyridine nitrogen (as acceptor), leading to favorable solvation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. These solvents have strong dipoles that can interact favorably with the polar regions of the molecule. While they cannot donate hydrogen bonds to the hydroxyl oxygen, they can accept a hydrogen bond from the -OH group and interact with the overall molecular dipole.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The strong intermolecular hydrogen bonds between molecules of 2-Fluoro-5-methylpyridin-3-ol in its solid, crystalline state will be difficult to overcome by the weak van der Waals forces offered by nonpolar solvents. The lipophilic character of the methyl group is insufficient to overcome the dominant polarity of the hydroxyl and fluoro groups.

Experimental Protocols for Solubility Determination

Theoretical predictions require empirical validation. The following protocols describe robust, self-validating methods for quantifying the solubility of 2-Fluoro-5-methylpyridin-3-ol.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This is the gold-standard method for determining the equilibrium (thermodynamic) solubility, representing the true saturation point of the solvent under specific conditions.

Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value. Controlling temperature is critical as solubility is temperature-dependent.

Step-by-Step Methodology:

-

Preparation: Add an excess of solid 2-Fluoro-5-methylpyridin-3-ol to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent. An "excess" ensures that a solid phase remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to permit the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid transferring any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification:

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

Prepare a calibration curve using standards of known concentrations to accurately determine the concentration in the collected sample.

-

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)

This method measures how readily a compound dissolves from a concentrated stock solution (typically DMSO) when diluted into an aqueous or organic medium. It is a measure of precipitation, not true equilibrium.

Causality: This protocol is designed for speed and is common in early drug discovery. It mimics the scenario where a compound stored in DMSO is introduced into a new solvent system, providing insight into its propensity to precipitate under non-equilibrium conditions.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 2-Fluoro-5-methylpyridin-3-ol in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a 96-well microplate.

-

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration (e.g., a 1:100 dilution to get 100 µM).

-

Incubation: Shake the plate for a set period (e.g., 1-2 hours) at room temperature.

-

Precipitation Detection: Measure the amount of precipitate formed in each well. This is typically done by measuring light scattering using nephelometry or turbidimetry with a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed compared to a blank control.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 2-Fluoro-5-methylpyridin-3-ol in Modern Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the versatile applications of 2-Fluoro-5-methylpyridin-3-ol as a key building block in medicinal chemistry. This document provides insights into its synthesis, reactivity, and strategic deployment in the generation of novel molecular entities with therapeutic potential.

Introduction: The Value Proposition of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1] The strategic placement of fluorine can influence metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2] Pyridine scaffolds are prevalent in numerous approved drugs, and their fluorinated derivatives are of significant interest.[2][3] 2-Fluoro-5-methylpyridin-3-ol is a functionalized pyridine derivative that offers multiple reaction handles for molecular elaboration, making it a valuable intermediate in the synthesis of complex and biologically active compounds.[4][5] While this specific isomer is not as widely documented as some of its constitutional isomers, its chemical logic points to a high degree of utility.

Physicochemical Properties and Reactivity Profile

The unique arrangement of the fluoro, methyl, and hydroxyl groups on the pyridine ring dictates the reactivity of 2-Fluoro-5-methylpyridin-3-ol.

| Property | Value | Source |

| Molecular Formula | C6H6FNO | Inferred |

| Molecular Weight | 127.12 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred |

| pKa (hydroxyl) | Estimated to be around 8-10 | Inferred from similar phenols and pyridinols |

The electron-withdrawing nature of the fluorine atom at the 2-position enhances the acidity of the hydroxyl group at the 3-position and influences the electron density of the pyridine ring. This has several implications for its reactivity:

-

The Hydroxyl Group: Can act as a nucleophile in O-alkylation and O-arylation reactions, or it can be converted into a better leaving group (e.g., triflate) for cross-coupling reactions.

-

The Pyridine Ring: The fluorine atom can potentially be displaced by strong nucleophiles under specific conditions via nucleophilic aromatic substitution (SNAAr). The pyridine nitrogen can be quaternized or oxidized.

-

The Methyl Group: Can be a site for functionalization through radical reactions, although this is less common in medicinal chemistry applications.

Proposed Synthesis of 2-Fluoro-5-methylpyridin-3-ol

A plausible synthetic route to 2-Fluoro-5-methylpyridin-3-ol can be envisioned starting from a commercially available aminopyridine derivative. The following multi-step synthesis is proposed based on established chemical transformations.

Caption: Proposed synthetic pathway to 2-Fluoro-5-methylpyridin-3-ol.

Protocol 1: Synthesis of 2-Fluoro-5-methylpyridine

This protocol is adapted from a known procedure for the synthesis of 2-fluoro-5-methylpyridine from 2-amino-5-methylpyridine.[6]

Materials:

-

2-Amino-5-methylpyridine

-

Fluoboric acid (HBF4, 50 wt% in water)

-

Sodium nitrite (NaNO2)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Alumina for column chromatography

Procedure:

-

To a solution of 2-amino-5-methylpyridine (1.0 eq) in fluoboric acid, add sodium nitrite (1.3 eq) in portions at -10 °C, ensuring the temperature does not exceed 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Warm the mixture to 50 °C and stir for an additional 30 minutes.

-

Cool the reaction to room temperature and adjust the pH to 9-10 with saturated aqueous sodium carbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by alumina column chromatography to yield 2-fluoro-5-methylpyridine.

Key Transformations and Applications in Medicinal Chemistry

2-Fluoro-5-methylpyridin-3-ol is a versatile scaffold that can undergo a variety of chemical transformations to generate diverse libraries of compounds for drug discovery programs.

Caption: Key chemical transformations of 2-Fluoro-5-methylpyridin-3-ol.

Protocol 2: O-Alkylation of 2-Fluoro-5-methylpyridin-3-ol

This protocol describes a general procedure for the O-alkylation of the hydroxyl group.

Materials:

-

2-Fluoro-5-methylpyridin-3-ol

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 2-Fluoro-5-methylpyridin-3-ol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add the alkyl halide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling via Triflate Intermediate

This protocol outlines the conversion of the hydroxyl group to a triflate, followed by a Suzuki-Miyaura cross-coupling reaction. This is a powerful method for forming C-C bonds.[4]

Part A: Synthesis of the Triflate Intermediate

Materials:

-

2-Fluoro-5-methylpyridin-3-ol

-

Triflic anhydride (Tf2O)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-Fluoro-5-methylpyridin-3-ol (1.0 eq) in DCM and cool to 0 °C.

-

Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Cross-Coupling

Materials:

-

2-Fluoro-5-methylpyridin-3-yl triflate (from Part A)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., K2CO3, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add the triflate (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

Hypothetical Application in a Drug Discovery Workflow

Below is a workflow illustrating how 2-Fluoro-5-methylpyridin-3-ol can be utilized in a lead generation campaign.

Caption: A hypothetical drug discovery workflow utilizing 2-Fluoro-5-methylpyridin-3-ol.

Safety and Handling

Fluorinated organic compounds should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[7] For specific handling and safety information, consult the Safety Data Sheet (SDS) of the compound and its reagents.

Conclusion

2-Fluoro-5-methylpyridin-3-ol represents a promising and versatile building block for medicinal chemistry. Its unique substitution pattern allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for the discovery of new therapeutic agents. The protocols and insights provided in these application notes are intended to facilitate the use of this and similar scaffolds in drug discovery and development programs.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy 5-Fluoro-3-methylpyridin-2-OL (EVT-8903556) [evitachem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Fluoro-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. agrochemx.com [agrochemx.com]

Application Notes & Protocols: 2-Fluoro-5-methylpyridin-3-ol as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of 2-Fluoro-5-methylpyridin-3-ol

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The 2-fluoro-5-methylpyridin-3-ol motif is a particularly valuable building block, offering a trifecta of reactive sites that can be selectively addressed to construct complex molecular architectures. The presence of a fluorine atom at the C2 position significantly enhances the reactivity of the pyridine ring, while the hydroxyl and methyl groups provide additional handles for functionalization and steric/electronic tuning.[1][2][3]

This guide provides an in-depth exploration of the reactivity and synthetic applications of 2-Fluoro-5-methylpyridin-3-ol. We move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to not only apply these protocols but also to adapt and innovate upon them. The protocols described herein are designed to be robust starting points for the synthesis of novel pharmaceutical intermediates, agrochemicals, and advanced materials.[4][5]

Physicochemical Properties & Safety Data

Understanding the fundamental properties and handling requirements of any reagent is paramount for safe and successful experimentation. 2-Fluoro-5-methylpyridin-3-ol (also known as 2-Fluoro-5-hydroxy-3-methylpyridine) is a substituted pyridine derivative whose reactivity is dictated by the interplay of its functional groups.

Data Summary Table:

| Property | Value | Source |

| CAS Number | 186593-50-0 | [6] |

| Molecular Formula | C₆H₆FNO | [6] |

| Molecular Weight | 127.12 g/mol | [7] |

| Appearance | White to off-white solid | Inferred from similar compounds[2] |

| Storage | Store at 2-8°C, sealed in a dry environment | [7] |

Safety & Handling:

As a fluorinated heterocyclic compound, 2-Fluoro-5-methylpyridin-3-ol and its derivatives must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on structurally related chemicals and good laboratory practice.[8][9][10]

-

General Handling: Work in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing.[8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[8][10]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

Core Reactivity and Synthetic Strategy

The synthetic utility of 2-Fluoro-5-methylpyridin-3-ol stems from three primary reactive pathways, which can be selectively engaged based on the chosen reaction conditions.

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The fluorine atom at the C2 position is highly activated towards displacement by nucleophiles. The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom itself renders this position highly electrophilic.[11][12] This allows for the direct introduction of oxygen, nitrogen, sulfur, and carbon nucleophiles.[13]

-

O-Functionalization of the Hydroxyl Group: The C3-hydroxyl group behaves as a typical phenol. It can be deprotonated and alkylated or, more strategically, converted into a sulfonate ester, such as a trifluoromethanesulfonate (triflate, -OTf).

-

Palladium-Catalyzed Cross-Coupling at C3: Converting the hydroxyl group to a triflate transforms it into an excellent leaving group for palladium-catalyzed cross-coupling reactions.[14] This opens the door to powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling and C-N bond-forming reactions like the Buchwald-Hartwig amination.[15][16]

Protocols & Methodologies

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details the displacement of the C2-fluoride with a primary or secondary amine. The reaction is typically facilitated by a base in a polar aprotic solvent.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO or DMF is used to solubilize the reagents and facilitate the formation of the charged Meisenheimer intermediate, which is key to the SNAr mechanism.

-

Base: A non-nucleophilic base like K₂CO₃ or DIPEA is used to deprotonate the incoming amine nucleophile, increasing its nucleophilicity without competing in the substitution reaction.

-

Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, particularly for less activated substrates or weaker nucleophiles.

Step-by-Step Protocol:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Fluoro-5-methylpyridin-3-ol (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.

-

Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-16 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-